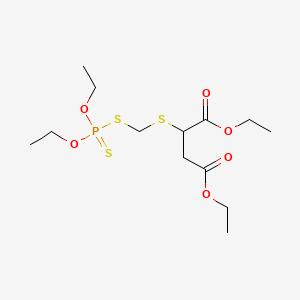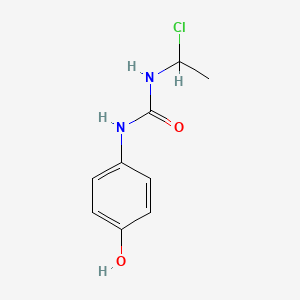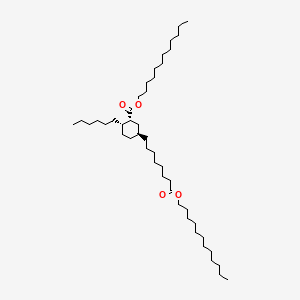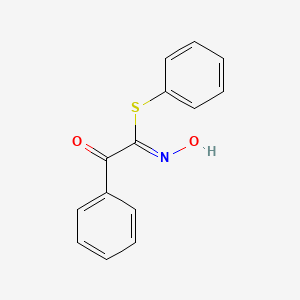
1,2-Dithiol-1-ium, 3-methyl-5-phenyl-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 185349, also known as Sanggenol L, is an extended flavonoid compound. It is characterized by its complex molecular structure, which includes multiple hydroxyl groups and a dihydropyranochromenone core. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 185349 typically involves multiple steps, starting from simpler precursor molecules. The key steps include:
Formation of the dihydropyranochromenone core: This is achieved through a series of condensation reactions involving phenolic compounds and aldehydes under acidic or basic conditions.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic rings, often using reagents like hydrogen peroxide or other oxidizing agents.
Methylation and Prenylation: Addition of methyl and prenyl groups to the core structure, which can be achieved using methyl iodide and prenyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of NSC 185349 would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Batch or continuous flow reactors: To ensure consistent reaction conditions and high yields.
Purification techniques: Such as crystallization, chromatography, and recrystallization to obtain pure NSC 185349.
化学反应分析
Types of Reactions
NSC 185349 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups in the dihydropyranochromenone core can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic reagents: Nitric acid, bromine.
Major Products
Oxidized derivatives: Quinones and other oxidized forms.
Reduced derivatives: Alcohols and other reduced forms.
Substituted derivatives: Nitrated or halogenated compounds.
科学研究应用
NSC 185349 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Potential use in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of NSC 185349 involves its interaction with various molecular targets and pathways:
Antioxidant activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory activity: Inhibition of pro-inflammatory enzymes and cytokines.
Anticancer activity: Induction of apoptosis in cancer cells through the activation of specific signaling pathways.
相似化合物的比较
NSC 185349 can be compared with other flavonoids such as quercetin, kaempferol, and luteolin. While these compounds share similar core structures, NSC 185349 is unique due to its specific hydroxylation pattern and the presence of methyl and prenyl groups, which may confer distinct biological activities.
List of Similar Compounds
- Quercetin
- Kaempferol
- Luteolin
- Apigenin
These compounds, like NSC 185349, are known for their antioxidant and anti-inflammatory properties but differ in their specific molecular structures and biological activities.
属性
CAS 编号 |
37344-00-6 |
|---|---|
分子式 |
C10H9IS2 |
分子量 |
320.2 g/mol |
IUPAC 名称 |
3-methyl-5-phenyldithiol-1-ium;iodide |
InChI |
InChI=1S/C10H9S2.HI/c1-8-7-10(12-11-8)9-5-3-2-4-6-9;/h2-7H,1H3;1H/q+1;/p-1 |
InChI 键 |
VOHHTNUMLJWOEC-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=[S+]S1)C2=CC=CC=C2.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Dibutyl 4,4'-[pentamethylenebis(oxy)]dibenzimidate](/img/structure/B12676667.png)










![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)
